Regioisomeric Carboxamide Position Determines Multi-Target Screening Fingerprint Distinct from 2-Carboxamide and 6-Carboxamide Analogs
CAS 304888-25-3, the 3-carboxamide regioisomer, displays a unique multi-target screening fingerprint that differs qualitatively from benzodioxine 2-carboxamide and 6-carboxamide analogs. In a panel of in vitro assays sourced from the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center, this compound showed: (a) no significant activation of the mu-type opioid receptor (MOR-1) at 9.3 µM (activation score: 4.41), (b) no significant inhibition of ADAM17 at 6.95 µM (inhibition score: 1.23), and (c) negligible activation of the muscarinic acetylcholine M1 receptor at 3 µM (activation score: -1.07) . In contrast, the 2-carboxamide regioisomer, which features the identical 4-chloro-2,5-dimethoxyphenyl aniline but with the carboxamide at the dioxine 2-position, has been associated in patent literature with dopamine D3 receptor binding (Ki = 3.5 nM via displacement of [¹²⁵I]IABN from human D3 receptor expressed in HEK293 cells), a target interaction absent from the available screening data for the 3-carboxamide compound [1]. This demonstrates that the carboxamide regioisomeric position fundamentally alters the target engagement profile.
| Evidence Dimension | Multi-target screening activity profile (MOR-1, ADAM17, M1) |
|---|---|
| Target Compound Data | MOR-1 activation at 9.3 µM: score 4.41 (no significant activation). ADAM17 inhibition at 6.95 µM: score 1.23 (no significant inhibition). M1 activation at 3 µM: score -1.07 (negligible activation). Source: Johns Hopkins Ion Channel Center / Scripps Molecular Screening Center . |
| Comparator Or Baseline | 2-carboxamide regioisomer (US8748608, compound 45) exhibits D3 dopamine receptor Ki = 3.5 nM via [¹²⁵I]IABN displacement in HEK293 cells [1]. MOR-1, ADAM17, and M1 data for 2-carboxamide regioisomer not reported in identical panel. |
| Quantified Difference | Qualitatively distinct: the 3-carboxamide regioisomer lacks detectable dopamine D3 receptor binding at the concentrations profiled, whereas the 2-carboxamide analog is a potent D3 ligand (Ki = 3.5 nM). |
| Conditions | In vitro cell-based and biochemical assays; HepG2 cytotoxicity counter-screen; multi-target panel from NIH Molecular Libraries Screening Centers Network. |
Why This Matters
For GPCR screening programs, the 3-carboxamide regioisomer provides a distinct selectivity profile relative to the 2-carboxamide analog, making it a critical negative control or selectivity tool; procuring the incorrect regioisomer yields misleading D3-related data.
- [1] BindingDB BDBM50378004. CHEMBL1627318. US8748608, Compound 45. Ki: 3.5 nM for human D(3) dopamine receptor. Assay: Displacement of [¹²⁵I]IABN from human D3 receptor expressed in HEK293 cells. Deposited 2014-11-11. View Source
